molecular formula C15H12BrN3O7 B5380944 methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate

methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate

Cat. No.: B5380944
M. Wt: 426.18 g/mol
InChI Key: LWBXDOKQYAUHFF-RQOWECAXSA-N
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Description

Methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, and a tetrahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate typically involves multiple steps:

    Bromination: The starting material, a phenol derivative, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nitration: The brominated intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Condensation: The nitrated intermediate undergoes a condensation reaction with a tetrahydropyrimidinyl derivative under basic conditions to form the desired product.

    Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Reduction: Reducing agents (e.g., H2/Pd-C, NaBH4), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetone, water).

Major Products

    Substitution: Amino or thio derivatives.

    Reduction: Amino derivatives.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

Scientific Research Applications

Methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Employed in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: Used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl {2-chloro-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl {2-bromo-4-[(Z)-2-(5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl {2-bromo-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate is unique due to the combination of a bromine atom, a nitro group, and a tetrahydropyrimidinyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-bromo-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O7/c1-25-12(20)7-26-11-5-3-8(6-9(11)16)2-4-10-13(19(23)24)14(21)18-15(22)17-10/h2-6H,7H2,1H3,(H2,17,18,21,22)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBXDOKQYAUHFF-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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